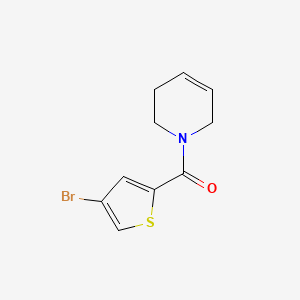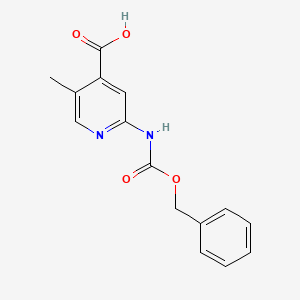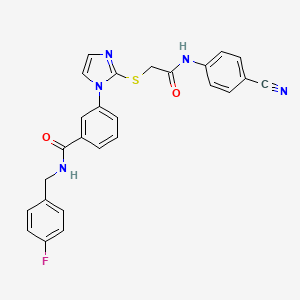![molecular formula C15H12ClF6N B2556015 Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-30-2](/img/structure/B2556015.png)
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 'TFB-TA' and has been used in various research studies as a key component.
Wissenschaftliche Forschungsanwendungen
Environmental Estrogens and Health Impacts
Environmental Estrogenic Activity : Chemicals with estrogenic activity, like Bisphenol A (BPA) and its analogs, have been extensively studied for their physiological effects, especially on the reproductive system. These compounds can be hazardous to development and reproduction due to their potential to interfere with or mimic estrogenic hormones. Methoxychlor is an example of such a chemical, showcasing how environmental estrogens can affect fertility, pregnancy, and developmental processes in both males and females (Cummings, 1997).
Occupational Exposure : Occupational exposure to compounds like Bisphenol A (BPA) has been linked to higher detected levels in individuals compared to environmental exposures. Studies have shown that male workers exposed to BPA are at greater risk of sexual dysfunction, suggesting the need for careful assessment of workplace exposures to such chemicals (Ribeiro, Ladeira, & Viegas, 2017).
Endocrine Disruption and Carcinogenic Potential : The search for alternatives to BPA due to its reproductive toxicity and endocrine-disrupting properties has led to the development of other bisphenols. However, the carcinogenic, mutagenic, and reproductive toxicity of these alternatives remains a concern, highlighting the need for comprehensive evaluations of their health effects (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Environmental Fate and Exposure
Environmental Occurrence and Human Exposure : BPA and its analogs are pervasive in the environment, leading to widespread human exposure. This exposure is concerning due to the hormonal and obesogenic effects of these compounds. Studies highlight the need for further investigation into the impact of BPA analogs on obesity and health, especially in children, where adverse effects may be more pronounced (Andújar, Gálvez-Ontiveros, Zafra-Gómez, Rodrigo, Álvarez-Cubero, Aguilera, Monteagudo, & Rivas, 2019).
Global Assessment of BPA : A global assessment of BPA in the environment underscores the ubiquity of this compound in effluent discharges, surface waters, sewage sludge, and more. This widespread occurrence poses significant environmental quality concerns, with frequent exceedances of predicted no-effect concentrations for aquatic life, particularly in Asia. This global perspective calls for enhanced environmental assessment and management programs (Corrales, Kristofco, Steele, Yates, Breed, Williams, Brooks, 2015).
Eigenschaften
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFGOBWNVPXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2555934.png)




![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)
![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)

![2-[(4-nitrobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2555951.png)


